molecular formula C16H13NO2 B1599203 Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate CAS No. 35688-72-3

Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate

Cat. No.: B1599203
CAS No.: 35688-72-3
M. Wt: 251.28 g/mol
InChI Key: OCPOYALXTVXRED-GDNBJRDFSA-N
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Description

Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate is an organic compound with a unique structure. It combines an ethyl ester group with a cyano group and a naphthalene ring, making it valuable in various chemical reactions and applications. This compound plays a significant role in synthetic chemistry due to its reactivity and the stability conferred by the naphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aldol Condensation: : One common method involves an aldol condensation of an ethyl cyanoacetate with naphthaldehyde. The reaction is typically conducted in the presence of a base such as sodium hydroxide or potassium hydroxide.

  • Knoevenagel Condensation: : Another method is the Knoevenagel condensation between ethyl cyanoacetate and naphthalen-2-carbaldehyde, using a basic catalyst like piperidine or pyridine.

Industrial Production Methods

Industrial production may utilize similar synthetic routes with optimizations for scale, such as continuous flow reactions to enhance yield and efficiency. Use of robust catalysts and automated systems ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, resulting in the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can yield hydrogenated products, which can be useful intermediates in further synthesis.

  • Substitution: : The compound undergoes nucleophilic substitution, especially at the cyano group, leading to the formation of amines, amidines, and other derivatives.

Common Reagents and Conditions

  • Oxidation: : Uses oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: : Commonly involves hydrogenation with palladium on carbon or lithium aluminum hydride.

  • Substitution: : Various nucleophiles such as ammonia, amines, or thiols can be used under appropriate conditions (basic or acidic).

Major Products

The reactions lead to an array of products, including nitriles, amides, and hydrogenated naphthalene derivatives. Each product has unique properties and applications in synthetic organic chemistry.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

  • Biology: : Potentially useful in the design of biologically active molecules due to its reactivity and ability to form bonds with various biological targets.

  • Medicine: : Could be explored for drug development, particularly in forming new scaffolds for pharmaceutical agents.

  • Industry: : Employed in the manufacture of dyes, polymers, and other materials due to its structural features.

Mechanism of Action

The compound exerts its effects through its reactive cyano and ester groups. These moieties participate in various reactions, forming intermediates that can bind to biological targets or undergo transformations to yield active products. The naphthalene ring provides stability and allows for π-π interactions, which are crucial in many chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-2-cyano-3-(phenyl)prop-2-enoate: : Similar structure but with a phenyl group instead of a naphthyl group.

  • Methyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate: : Same core structure with a methyl ester instead of an ethyl ester.

  • Ethyl (2Z)-2-cyano-3-(anthracen-2-yl)prop-2-enoate: : Features an anthracene ring in place of the naphthalene ring.

Uniqueness

This compound stands out due to the stability and reactivity conferred by the naphthalene ring. This unique structural feature enhances its utility in various synthetic pathways, making it a preferred choice for many applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-naphthalen-2-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-2-19-16(18)15(11-17)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-10H,2H2,1H3/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPOYALXTVXRED-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC2=CC=CC=C2C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC2=CC=CC=C2C=C1)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35688-72-3
Record name NSC121230
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121230
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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